



# Spectroscopic Profile of Ethyl-1,1-d2-benzene: A **Technical Guide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl-1,1-d2-benzene** (CAS No: 1861-01-4), a deuterated isotopologue of ethylbenzene. This document is intended to serve as a valuable resource for researchers in various fields. including organic synthesis, mechanistic studies, and drug development, where isotopic labeling is employed. The inclusion of deuterium at the benzylic position offers a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the stability of pharmacologically active molecules.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **Ethyl-1,1-d2-benzene**. For comparative purposes, data for the non-deuterated analogue, ethylbenzene, is also provided where relevant.

#### <sup>1</sup>H NMR Spectroscopy

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Ethyl-1,1-d2- benzene	7.15-7.35	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
1.19[1]	s[1]	3H	Methyl (- CD <sub>2</sub> CH <sub>3</sub> )	
Ethylbenzene	7.15-7.35	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
2.64	q	2H	Methylene (- CH <sub>2</sub> CH <sub>3</sub> )	
1.23	t	3H	Methyl (- CH <sub>2</sub> CH <sub>3</sub> )	

Note: The quartet for the methylene protons and the triplet for the methyl protons in ethylbenzene collapse into a singlet for the methyl protons in **Ethyl-1,1-d2-benzene** due to the absence of adjacent protons.

## <sup>13</sup>C NMR Spectroscopy

Solvent: CDCl3 Reference: Tetramethylsilane (TMS)



Compound	Chemical Shift (δ, ppm)	Assignment
Ethyl-1,1-d2-benzene (Predicted)	~144	C1 (ipso)
~128	C3, C5 (meta)	_
~128	C4 (para)	_
~126	C2, C6 (ortho)	_
~28 (multiplet)	Methylene (-CD₂CH₃)	
~15	Methyl (-CD₂CH₃)	
Ethylbenzene	144.2	C1 (ipso)
128.4	C3, C5 (meta)	_
127.9	C4 (para)	_
125.7	C2, C6 (ortho)	_
28.9	Methylene (-CH2CH3)	_
15.6	Methyl (-CH <sub>2</sub> CH <sub>3</sub> )	

Note: The resonance for the deuterated carbon (-CD<sub>2</sub>CH<sub>3</sub>) is expected to appear as a multiplet due to C-D coupling and will have a significantly lower intensity in proton-decoupled <sup>13</sup>C NMR spectra.

**Mass Spectrometry (Electron Ionization)** 

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Ethyl-1,1-d2-benzene (Predicted)	108.18[1]	93 ([M-CH₃]+), 77 ([C <sub>6</sub> H₅]+)
Ethylbenzene	106.17	91 ([M-CH₃]+, tropylium ion), 77 ([C <sub>6</sub> H₅]+)

Note: The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding to the tropylium ion formed by rearrangement. For **Ethyl-1,1-d2-benzene**, the analogous



fragment would be at m/z 93.

Infrared (IR) Spectroscopy

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
Ethyl-1,1-d2-benzene (Predicted)	~3030	Aromatic C-H stretch
~2970	Aliphatic C-H stretch (methyl)	
~2100-2250	C-D stretch	
~1600, ~1500	Aromatic C=C stretch	-
770-690	C-H out-of-plane bend (monosubstituted benzene)	
Ethylbenzene	3080-3030[2]	Aromatic C-H stretch[2]
2975-2845[2]	Aliphatic C-H stretch (methyl and methylene)[2]	
~1600, ~1500[2]	Aromatic C=C stretch[2]	_
770-690[2]	C-H out-of-plane bend (monosubstituted benzene)[2]	

Note: The most significant difference in the IR spectrum will be the appearance of C-D stretching vibrations, which occur at a lower frequency than C-H stretches due to the heavier mass of deuterium.

# Experimental Protocols Synthesis of Ethyl-1,1-d2-benzene

A plausible synthetic route to **Ethyl-1,1-d2-benzene** involves the reduction of acetophenone with a deuterated reducing agent, followed by the reduction of the resulting alcohol.

Step 1: Reduction of Acetophenone to 1-Phenylethanol-1-d



- To a solution of acetophenone (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add lithium aluminum deuteride (LiAID<sub>4</sub>, 1.0 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to yield 1-phenylethanol-1-d.

Step 2: Barton-McCombie Deoxygenation of 1-Phenylethanol-1-d

- To a solution of 1-phenylethanol-1-d (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane at 0 °C, add phenyl chlorothionoformate (1.1 eq).
- Stir the reaction at room temperature for 12 hours.
- Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Dissolve the crude thionocarbonate in toluene and add tributyltin deuteride (Bu₃SnD, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
- Heat the reaction mixture to 80 °C for 2 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Ethyl-1,1-d2benzene.

#### **Spectroscopic Analysis**

 NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl<sub>3</sub> as the solvent and TMS as an internal standard.



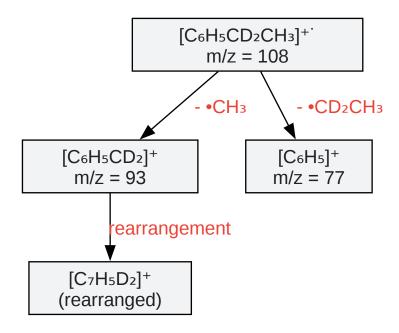
- Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization (EI) source at 70 eV.
- Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film of the neat compound on a NaCl or KBr plate.

#### **Visualizations**



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Caption: Synthetic workflow for Ethyl-1,1-d2-benzene.



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Caption: Predicted mass spectral fragmentation of **Ethyl-1,1-d2-benzene**.

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